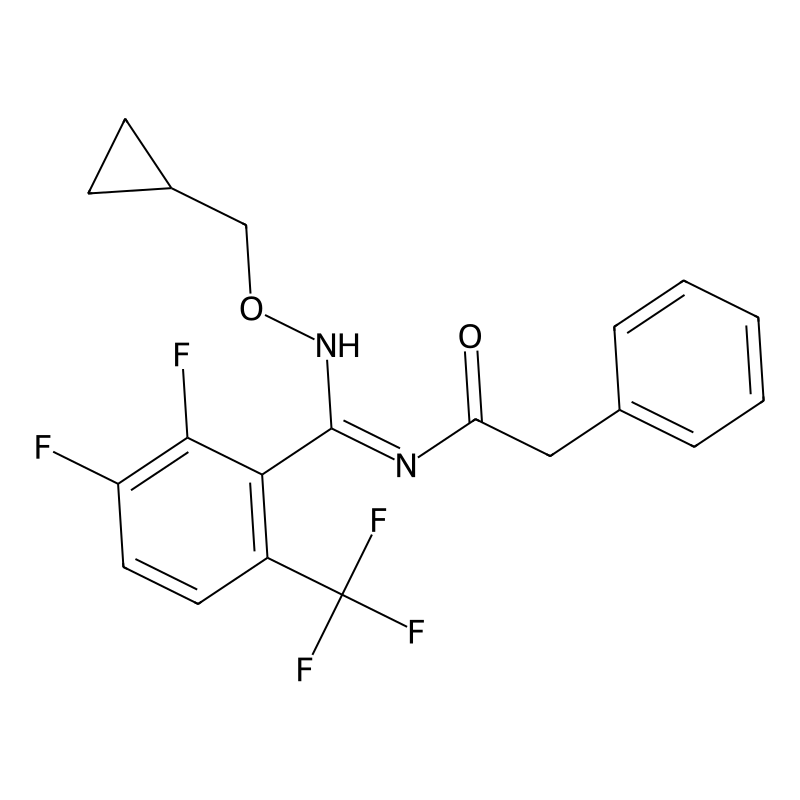Cyflufenamid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Fungicidal Activity of Cyflufenamid
Cyflufenamid is a broad-spectrum fungicide belonging to the amidoxime chemical group and classified under FRAC code U06 by the Fungicide Resistance Action Committee (FRAC) []. This classification signifies its unique mode of action against various fungal pathogens, particularly those causing powdery mildew in several crops [, ]. Research has established its efficacy against:
- Powdery mildew: This fungal disease affects a wide range of plants, causing white powdery growth on leaves and fruits. Studies have demonstrated Cyflufenamid's effectiveness against powdery mildew in various crops, including cucurbits (e.g., cucumbers, melons), pome fruits (e.g., apples, pears), stone fruits (e.g., cherries, peaches), grapes, and small fruits (e.g., strawberries, raspberries) [, , ].
- Brown rot: Caused by the fungus Monilinia fructicola, this disease primarily affects stone fruits like cherries and peaches, leading to fruit rot and decay. Research indicates Cyflufenamid's potential in controlling brown rot in these crops [].
Mechanism of Action
Despite its effectiveness, the specific biochemical mode of action of Cyflufenamid remains unknown [, ]. While the exact details are yet to be elucidated, research suggests it might interfere with multiple fungal life stages, potentially impacting cell wall synthesis or other crucial metabolic processes []. This lack of complete understanding highlights the need for further research to fully comprehend its mechanism and identify potential resistance development pathways.
Application in Integrated Pest Management (IPM)
A significant advantage of Cyflufenamid is its compatibility with integrated pest management (IPM) programs [, ]. Unlike some fungicides that can harm beneficial insects, Cyflufenamid exhibits minimal toxicity towards these valuable allies in pest control []. This characteristic allows for its strategic implementation alongside other IPM methods, contributing to a more sustainable and environmentally friendly approach to managing fungal diseases in agricultural settings.
Cyflufenamid is a novel fungicide classified as an amidoxime compound, primarily utilized for the control of powdery mildew in various crops, including grapevines and cucurbits. Its chemical structure is characterized by the IUPAC name (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(trifluoromethyl)benzyl]-2-phenylacetamide, with a molecular formula of C20H17F5N2O2 and a molecular weight of 412.35 g/mol. Cyflufenamid appears as a white solid powder with weakly aromatic properties and exhibits low aqueous solubility, making it persistent in some soil and water systems .
The exact mechanism by which cyflufenamid inhibits fungal growth is not fully elucidated. However, it is believed to target a novel site within the fungus compared to other existing fungicides []. This unique mode of action helps to manage resistance development in fungal populations that have become resistant to older fungicides [].
- Skin and Eye Irritation: Cyflufenamid can cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing when handling the compound [].
- Environmental Impact: Cyflufenamid is moderately persistent in soil and may pose a risk to aquatic organisms if it reaches waterways. It is crucial to follow recommended application guidelines to minimize environmental impact [].
Cyflufenamid undergoes various chemical transformations, particularly in biological systems. Metabolic studies indicate that it can be hydrolyzed, undergo amidine reduction, deamination, and di-hydroxylation. Additionally, it can cleave the cyclopropylmethoxy moiety and undergo glucuronide conjugation. These metabolic processes contribute to its degradation and influence its efficacy as a fungicide .
Cyflufenamid exhibits both preventive and curative activities against fungal pathogens, specifically targeting powdery mildew. Its mode of action is distinct from traditional fungicides; it inhibits the infection process rather than merely killing existing fungal cells. This unique mechanism makes it an effective tool in integrated pest management strategies, particularly for crops prone to resistance development against other fungicides .
The synthesis of cyflufenamid involves several key steps:
- Formation of the Cyclopropylmethoxy Group: This step typically involves the reaction of cyclopropyl compounds with methoxy reagents.
- Introduction of Fluorine Atoms: The difluorination of aromatic rings is achieved using fluorinating agents.
- Amidoxime Formation: The amidoxime structure is formed through the reaction of appropriate amines with oxime precursors.
- Final Coupling: The final product is obtained by coupling the synthesized intermediates to form the complete cyflufenamid structure.
These synthetic routes are designed to ensure high purity and yield of the final product while maintaining environmental safety standards .
Studies have shown that cyflufenamid interacts with various biological systems, leading to significant absorption and excretion profiles in mammals. In rats, for example, over 95% of administered radiolabeled cyflufenamid was eliminated within 72 hours post-dose. The compound also shows limited dermal absorption when formulated, indicating that its systemic exposure can be managed effectively during application .
Furthermore, its use in rotation with other fungicides is recommended to manage resistance effectively, underscoring its role in integrated pest management programs .
Cyflufenamid shares similarities with several other fungicides but stands out due to its unique chemical structure and mode of action. Here are some comparable compounds:
| Compound Name | Chemical Structure | Mode of Action | Unique Features |
|---|---|---|---|
| Tebuconazole | Triazole | Inhibits sterol biosynthesis | Broad-spectrum activity |
| Azoxystrobin | Strobilurin | Disrupts mitochondrial respiration | Effective against a wide range of fungi |
| Boscalid | Carboxamide | Inhibits fungal respiration | Works well in combination with other agents |
| Propiconazole | Triazole | Inhibits ergosterol biosynthesis | Systemic activity |
Cyflufenamid's distinct mechanism—targeting the infection process rather than simply killing fungi—gives it an edge in resistance management strategies compared to these traditional fungicides .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Use Classification
Environmental transformation -> Pesticides (parent, predecessor)







